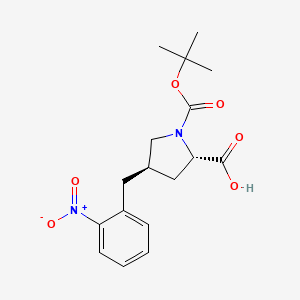
(2S,4R)-1-(叔丁氧羰基)-4-(2-硝基苄基)吡咯烷-2-羧酸
描述
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid, also known as TB-NBPC, is a chemical compound that has been used in various scientific research applications. TB-NBPC is a chiral compound, meaning that it has two different optical isomers (enantiomers) which are mirror images of one another. TB-NBPC has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the elucidation of biochemical pathways.
科学研究应用
Photoremovable Protecting Group
Boc-®-gamma-(2-nitro-benzyl)-L-proline can be used as a photoremovable protecting group in organic synthesis . This application is crucial for protecting reactive functional groups during chemical reactions that would otherwise alter their structure. The 2-nitrobenzyl moiety can be removed by exposure to light, allowing for site-specific deprotection in complex molecular synthesis.
Expectorant Agent Production
The 2-nitrobenzyl component of the compound plays a significant role in the synthesis of expectorant agents . These agents are used in medical treatments to facilitate the expulsion of mucus from the airways, easing coughing and aiding in the treatment of respiratory conditions.
Caging Agent for Peptides
This compound is employed for caging unprotected cysteine-containing or thiophosphorylated peptides in aqueous solutions . Caging involves temporarily inactivating a molecule’s function, which can then be restored upon exposure to light. This technique is particularly useful in studying the timing and localization of biological processes.
Synthesis of Aminoquinolines
It is used in the preparation of ®- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one, a compound that has potential applications in medicinal chemistry . Aminoquinolines are of interest due to their pharmacological properties, including anti-malarial and anti-inflammatory activities.
Photoaffinity Labeling
The compound’s 2-nitrobenzyl group can be utilized for photoaffinity labeling of biomolecules . This method is used to study protein-ligand interactions by covalently attaching a photoactivatable probe to a target molecule, which can then be identified and analyzed.
Phototriggered Crosslinking
Similarly, Boc-®-gamma-(2-nitro-benzyl)-L-proline can be applied in phototriggered crosslinking studies . This application is valuable in understanding protein structures and interactions, as it allows for the formation of covalent bonds between proteins upon light activation.
Dual Proton Transfer Studies
Research on 2-nitrobenzyl compounds has revealed that they can undergo dual proton transfer to form 2-nitroso hydrates . This reaction mechanism is of interest in the field of photochemistry and can be applied to study the dynamics of proton transfer processes.
属性
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-11(9-14(18)15(20)21)8-12-6-4-5-7-13(12)19(23)24/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSLRHMTRUSAAU-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376024 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959577-92-5 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




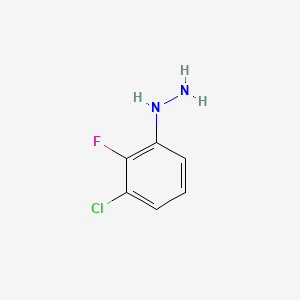
![2-[(3-Hydroxyphenyl)methyl]butanoic acid](/img/structure/B1607635.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one](/img/structure/B1607636.png)
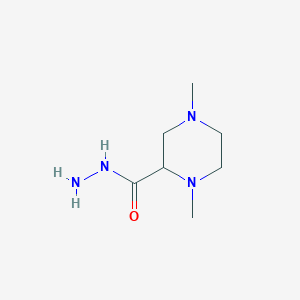
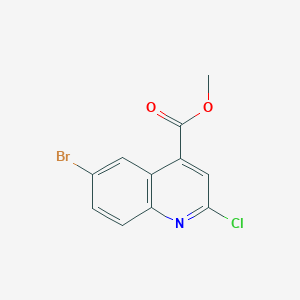
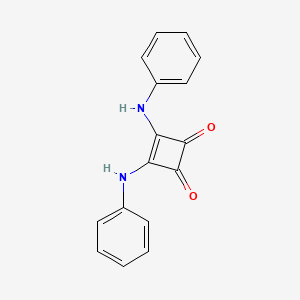
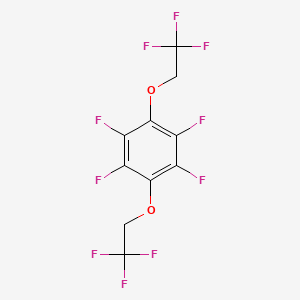
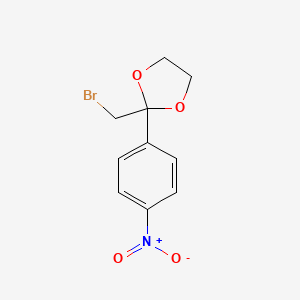
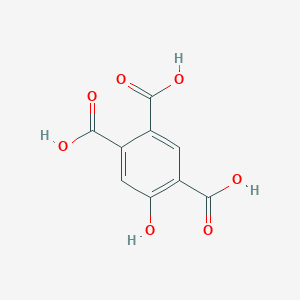
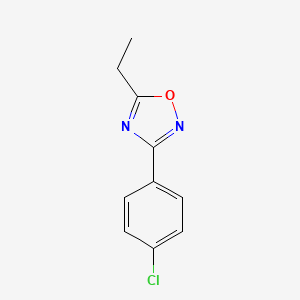
![8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1607653.png)
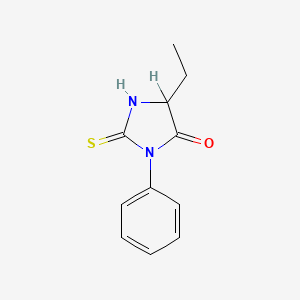
![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)